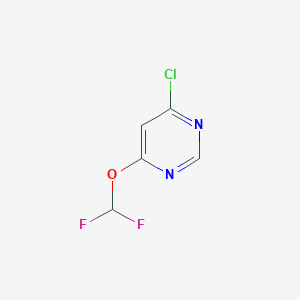

4-Chloro-6-(difluoromethoxy)pyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

The pyrimidine scaffold is a fundamental heterocyclic ring that holds a privileged position in chemical and medicinal science. researchgate.net As a core component of nucleobases like cytosine, thymine, and uracil (B121893), which are integral to DNA and RNA, its biological relevance is profound. researchgate.net This natural prevalence has spurred extensive research, establishing pyrimidine derivatives as a versatile class of compounds with a wide array of biological functions. gsconlinepress.comresearchgate.net In medicinal chemistry, these derivatives are recognized for their potential in treating a range of diseases, including cancer and various infections. gsconlinepress.comresearchgate.net The pyrimidine ring is also found in essential vitamins such as thiamine (B1217682) and riboflavin. researchgate.netresearchgate.net The adaptability of the pyrimidine structure allows for chemical modifications that lead to diverse pharmacological activities, making it a continued focus for the development of new therapeutic agents. researchgate.netmdpi.com

Role of Halogenation in Pyrimidine Chemistry

Halogenation, the introduction of halogen atoms like chlorine, is a significant chemical modification strategy in the synthesis of organic molecules, including pyrimidines. rsc.org Adding a halogen atom can alter a molecule's functional properties, geometry, and electron distribution. rsc.org In pyrimidine chemistry, halogenation is crucial for several reasons. Halogenated pyrimidines serve as important foundational components for synthesizing more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions. rsc.orgnih.gov

Impact of Fluorinated Moieties (e.g., Difluoromethoxy Group) on Heterocyclic Systems

The incorporation of fluorinated groups, such as the difluoromethoxy (–OCHF₂) moiety, into heterocyclic systems has a significant impact on their physicochemical and biological properties. mdpi.com Fluorine-containing groups can dramatically alter the characteristics of bioactive molecules by enhancing lipophilicity, which can improve in vivo uptake and transport. mdpi.comnih.gov

The difluoromethyl group (–CHF₂), a related moiety, has emerged as a promising bioisosteric substitute for hydroxyls, thiols, and amines because it can act as a weak hydrogen bond donor. nih.gov These fluorinated groups are known to increase the metabolic stability of a compound. The carbon-fluorine bond is one of the strongest in organic chemistry, making molecules more resistant to enzymatic breakdown. mdpi.com This increased stability is a desirable trait in drug design. mdpi.com Consequently, the development of synthetic methods to introduce these groups into heterocyclic structures is an area of intense research, with applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov

Contextualization of 4-Chloro-6-(difluoromethoxy)pyrimidine within Contemporary Pyrimidine Research

This compound is a chemical compound that embodies the strategic combination of the key structural features discussed previously. It is built upon the biologically significant pyrimidine scaffold and is functionalized with both a halogen (chloro group) and a fluorinated moiety (difluoromethoxy group). This specific arrangement makes it a valuable intermediate or building block in contemporary chemical research.

The chloro group at the 4-position serves as a reactive handle, allowing for its substitution to create a variety of more complex 4,6-disubstituted pyrimidines through reactions like the Suzuki-Miyaura cross-coupling. researchgate.netlookchem.com Simultaneously, the difluoromethoxy group at the 6-position imparts the characteristic properties associated with fluorination, such as increased metabolic stability and modified lipophilicity. The presence of these two distinct functional groups on the pyrimidine ring provides researchers with a versatile tool for synthesizing novel compounds with potentially enhanced biological or material properties.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₃ClF₂N₂O | myskinrecipes.com |

| Molecular Weight | 180.54 g/mol | myskinrecipes.com |

| CAS Number | 1261734-25-1 | myskinrecipes.com |

| Predicted Boiling Point | 219.1±35.0 °C | myskinrecipes.com |

| Predicted Density | 1.466±0.06 g/cm³ | myskinrecipes.com |

Precursor-Based Synthesis Approaches

Precursor-based methods involve the sequential construction of the target molecule by either functionalizing a pre-formed pyrimidine core or by building the pyrimidine ring from components that already contain the desired substituents.

A prevalent and industrially common approach for synthesizing this compound involves a multi-step process starting from a di-substituted pyrimidine precursor, typically 4,6-dihydroxypyrimidine. This method relies on the differential reactivity of the positions on the pyrimidine ring, allowing for sequential and selective introduction of the chloro and difluoromethoxy groups.

The general synthetic sequence is as follows:

Chlorination: The process begins with the conversion of 4,6-dihydroxypyrimidine into 4,6-dichloropyrimidine. This is a standard transformation often achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures. vulcanchem.comchemicalbook.com

Nucleophilic Aromatic Substitution (SNAr): The resulting 4,6-dichloropyrimidine possesses two reactive sites for nucleophilic attack. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry), one of the chlorine atoms can be selectively displaced. To introduce the difluoromethoxy group, a nucleophile, typically generated from a source like sodium difluoromethoxide, is reacted with 4,6-dichloropyrimidine. The greater reactivity of the C4/C6 positions on the pyrimidine ring facilitates this substitution. This regioselective mono-substitution yields the final product, this compound. A similar regioselective reaction is observed when treating 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide, which exclusively yields the mono-displaced product. mdpi.comresearchgate.net

Table 1: Synthesis via Dichloropyrimidine Precursor

| Step | Reactant | Reagent(s) | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 4,6-Dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Dichlorination of hydroxyl groups | 4,6-Dichloropyrimidine |

| 2 | 4,6-Dichloropyrimidine | Sodium difluoromethoxide (NaOCHF₂) source | Nucleophilic Aromatic Substitution | This compound |

This stepwise approach is advantageous as it utilizes readily available starting materials and relies on well-established chemical transformations. thieme.de

An alternative, though less common, synthetic strategy involves constructing the pyrimidine ring itself from building blocks that already contain the difluoromethoxy moiety. This de novo synthesis avoids the need for late-stage functionalization of the pyrimidine core. While simple difluoromethyl pyridines can be prepared from acyclic precursors, this strategy is often considered inefficient for creating high structural variability. nih.govresearchgate.net

This approach would conceptually involve the condensation of two key fragments:

A three-carbon unit containing the difluoromethoxy group, such as a difluoromethoxy-substituted malonaldehyde derivative or a related 1,3-dicarbonyl equivalent.

A molecule providing the N-C-N fragment of the pyrimidine ring, such as formamide, urea, or guanidine.

Table 2: Hypothetical Building Blocks for Pyrimidine Core Construction

| Fragment Type | Example Compound | Role in Synthesis |

|---|---|---|

| C-C-C Unit | (Difluoromethoxy)malondialdehyde | Provides the carbon backbone with the pre-installed difluoromethoxy group. |

| N-C-N Unit | Formamide or Urea | Acts as the cyclizing agent to form the heterocyclic pyrimidine ring. |

This method ensures the precise placement of the difluoromethoxy group from the outset. However, the synthesis of the required pre-functionalized starting materials can be complex, making this route less direct than the functionalization of a pre-existing pyrimidine ring.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-(difluoromethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2O/c6-3-1-4(10-2-9-3)11-5(7)8/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZPWRSCHKHLDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 4 Chloro 6 Difluoromethoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction class for functionalizing electron-deficient heteroaromatic systems like pyrimidines. nih.gov The presence of two ring nitrogen atoms significantly lowers the electron density of the pyrimidine (B1678525) ring, making it highly susceptible to attack by nucleophiles, a reactivity far greater than that of chlorobenzene. nih.gov

Site Selectivity of Nucleophilic Attack at the Pyrimidine Ring

The regioselectivity of nucleophilic attack on the pyrimidine ring is well-established. The C-4 and C-6 positions are the most reactive sites for SNAr, followed by the C-2 position, with the C-5 position being the least reactive. nih.govstackexchange.com This reactivity pattern is dictated by the ability of the electron-deficient ring to stabilize the negative charge of the intermediate formed during the reaction.

When a nucleophile attacks the C-4 or C-6 positions, the resulting anionic intermediate, known as a Meisenheimer complex, is effectively stabilized by resonance. The negative charge can be delocalized onto both of the electronegative nitrogen atoms within the ring. mdpi.com This extensive delocalization significantly lowers the activation energy for the reaction, favoring substitution at these positions. mdpi.com In contrast, attack at the C-5 position does not allow for resonance stabilization of the negative charge by the ring nitrogens, making this pathway energetically unfavorable. For 4-Chloro-6-(difluoromethoxy)pyrimidine, the sole displaceable group in SNAr reactions is the chloride at the C-4 position, which is an inherently activated site.

Influence of the Difluoromethoxy Group on Pyrimidine Reactivity to SNAr

Substituents on the pyrimidine ring play a crucial role in modulating its reactivity towards nucleophilic attack. wuxiapptec.comwuxiapptec.com The difluoromethoxy group (–OCHF₂) at the C-6 position of this compound is a potent electron-withdrawing group. This is primarily due to the strong inductive effect (-I) of the two highly electronegative fluorine atoms.

Mechanistic Pathways of Halogen Displacement (e.g., Chloride)

The displacement of the chloride from the C-4 position of this compound proceeds via the classical two-step SNAr addition-elimination mechanism. wikipedia.orgnih.gov This pathway is distinct from SN1 and SN2 mechanisms and is characteristic of nucleophilic substitutions on activated aromatic and heteroaromatic rings. wikipedia.org

The mechanism unfolds as follows:

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom at the C-4 position, which is bonded to the chlorine leaving group. This addition breaks the aromaticity of the pyrimidine ring and forms a high-energy, resonance-stabilized anionic intermediate, the Meisenheimer complex. youtube.com

Elimination (Fast Step): The aromaticity of the ring is restored in a rapid subsequent step where the chloride ion is expelled as the leaving group. The electrons from the intermediate's negative charge re-form the π-system of the pyrimidine ring.

Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds, and halogenated pyrimidines are excellent substrates for these transformations. nih.govmdpi.com

Palladium-Catalyzed Coupling Reactions at the Chloropyrimidine Moiety (e.g., Suzuki-Miyaura, Stille)

Palladium catalysts are widely employed to functionalize the 4-position of the pyrimidine ring.

Suzuki-Miyaura Reaction: The Suzuki-Miyaura coupling, which pairs an organoboron reagent (like a boronic acid or ester) with an organic halide, is a highly effective method for creating C-C bonds. researchgate.netmdpi.comresearchgate.net 4-Chloro-6-substituted pyrimidines readily participate in this reaction to introduce aryl, heteroaryl, or alkyl groups at the C-4 position. researchgate.netnih.gov The reaction is valued for the mild conditions, functional group tolerance, and the low toxicity of the boron-based reagents. acs.org

The catalytic cycle typically involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-chlorine bond of the pyrimidine.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the palladium(0) catalyst. mdpi.com

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Not specified | Reasonable | researchgate.net |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid | Pd(PPh₃)₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 87-97% | researchgate.net |

| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good to excellent | mdpi.com |

| 2,6-Dichloropyridine | Alkyl pinacol (B44631) boronic ester | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | Dioxane/H₂O | High | acs.org |

Stille Reaction: The Stille coupling utilizes organostannane (organotin) reagents to form C-C bonds with organic halides. wikipedia.orglibretexts.org This reaction is also applicable to chloropyrimidines and offers a broad scope due to the stability and diversity of organostannane reagents. organic-chemistry.org The catalytic cycle is analogous to the Suzuki-Miyaura reaction. wikipedia.org A primary concern with the Stille reaction is the toxicity of the tin reagents and byproducts, which often necessitates careful purification methods. libretexts.orgorganic-chemistry.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and still relevant method for forming C-O, C-N, and C-S bonds, providing an alternative to palladium-catalyzed systems. wikipedia.orgwikipedia.org These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org

While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, catalytic versions. wikipedia.org For a substrate like this compound, copper catalysis could be used to introduce phenoxy, anilino, or thiophenyl groups at the C-4 position.

Recently, novel copper-catalyzed reactions have emerged. For instance, a copper-catalyzed synthesis of phenoxypyrimidines was developed using chloropyrimidines and arylboronic acids, which unconventionally leads to C-O bond formation instead of the expected Suzuki-Miyaura C-C coupling product. acs.orgacs.orgnih.gov This highlights the unique reactivity that can be accessed with copper catalysts. rsc.org

Reactivity of the Difluoromethoxy Moiety

The difluoromethoxy (-OCF₂H) group is a critical functional moiety in medicinal chemistry, often considered a bioisostere of hydroxyl, thiol, or amide groups due to its capacity to act as a lipophilic hydrogen bond donor. nih.govrsc.org Its reactivity on the pyrimidine scaffold is a subject of significant interest for the synthesis of novel derivatives.

The stability of the difluoromethoxy group is comparable to the highly stable trifluoromethoxy (-OCF₃) group, though it possesses slightly decreased lipophilicity. rsc.org This general stability allows for a range of chemical manipulations on other parts of the this compound molecule without affecting the -OCF₂H moiety. However, its stability is not absolute and is dependent on the reaction environment.

Under strongly acidic conditions, similar fluorinated aryl ethers can undergo hydrolysis. For instance, trifluoromethyl groups on triarylphosphines have been hydrolyzed to carboxylic acids using fuming sulfuric acid and boric acid, suggesting that the C-F bonds of the difluoromethoxy group could be susceptible to cleavage under harsh acidic conditions. rsc.orgnih.gov The mechanism likely involves protonation followed by nucleophilic attack by water.

Conversely, the C-H bond of the difluoromethoxy group is susceptible to deprotonation under basic conditions. The reaction of phenols with difluoromethyltriflate (HCF₂OTf) and potassium hydroxide (B78521) is proposed to proceed via the formation of difluorocarbene (:CF₂), which then reacts with the phenolate. nih.gov This indicates that under appropriate basic conditions, the hydrogen atom of the -OCF₂H group on the pyrimidine ring could be abstracted, potentially leading to decomposition or further reaction via a carbene intermediate.

Transformations of the difluoromethoxy group itself, beyond cleavage, are also possible. For example, oxidation could potentially convert the difluoromethyl group into a difluoromethyl ketone, while reduction could yield a difluoromethyl alcohol, although specific examples on the this compound scaffold are not extensively documented.

| Condition | Reagents | Potential Transformation | Notes |

|---|---|---|---|

| Strongly Acidic | Fuming H₂SO₄, H₃BO₃ | Hydrolysis of C-F bonds | Analogous to the hydrolysis of Ar-CF₃ groups to Ar-COOH. rsc.orgnih.gov The pyrimidine ring's electron-withdrawing nature may influence reactivity. |

| Basic | KOH | Deprotonation / Difluorocarbene formation | The C-H bond is acidic enough to be abstracted, potentially leading to elimination of a fluoride (B91410) ion to form a carbene intermediate. nih.gov |

| Oxidative | - | Oxidation to Ketone | A potential, though less common, transformation pathway. |

| Reductive | - | Reduction to Alcohol | A potential, though less common, transformation pathway. |

Further Fluorination: The conversion of a difluoromethoxy (-OCF₂H) group to a trifluoromethoxy (-OCF₃) group represents a significant synthetic challenge. Direct fluorination of the C-H bond is difficult due to the high energy of the C-F bond being formed and the deactivating effect of the two existing fluorine atoms. While methods for the radiosynthesis of [¹⁸F]CF₂H-containing molecules have been developed, including strategies like silver-mediated desulfurative [¹⁸F]fluorination, these are specialized techniques not typically used for bulk chemical synthesis. nih.gove-century.us The synthesis of trifluoromethoxy arenes often relies on harsh methods like chlorine/fluorine exchange on chlorinated precursors or deoxyfluorination of fluoroformates, which are generally not compatible with the direct conversion of an existing difluoromethoxy group. researchgate.net

Defluorination: The removal of fluorine atoms from the difluoromethoxy group is a more explored transformation. Reductive defluorination of per- and polyfluoroalkyl substances (PFASs) is an area of active research, with various methods being investigated. nih.gov For trifluoromethylarenes, selective monodefluorination to difluoromethylarenes has been achieved. researchgate.net One notable strategy involves a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. researchgate.net This suggests that a similar strategy, if a suitable intramolecular nucleophile were present, could be applied to this compound.

Frustrated Lewis Pairs (FLPs) have also been shown to selectively activate C-F bonds in CF₂H-containing compounds, leading to the formation of pyridinium (B92312) and phosphonium (B103445) salts that can undergo further transformations. nih.gove-century.us This approach offers a potential pathway for the functionalization of one of the C-F bonds in the difluoromethoxy group. Radical-mediated C-F bond functionalization is another emerging area, where single-electron reduction of a fluorinated group can lead to fluoride elimination and the generation of a radical intermediate that can be trapped. researchgate.net

| Transformation | Strategy | Reagents/Conditions | Applicability & Notes |

|---|---|---|---|

| Further Fluorination (-OCF₂H → -OCF₃) | Direct C-H Fluorination | Specialized [¹⁸F]Fluorinating Agents | Primarily used for PET tracer synthesis; not a general synthetic method. nih.gove-century.us Synthetically challenging for bulk quantities. |

| Defluorination (-OCF₂H → -OCHF or -OCH₂) | Intramolecular Nucleophilic Substitution | Base (e.g., KHMDS), Intramolecular Nucleophile | Requires a substrate designed with a tethered nucleophile. Analogous to Ar-CF₃ defluorination. researchgate.net |

| Frustrated Lewis Pair (FLP) Activation | FLPs (e.g., bulky phosphines and boranes) | Activates the C-F bond for subsequent substitution. nih.gove-century.us | |

| Reductive Defluorination (Radical-mediated) | Photocatalysis, Reductants | Generates a radical intermediate after fluoride loss. nih.govresearchgate.net |

Other Electrophilic and Radical Transformations on the Pyrimidine Scaffoldnih.gov

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which influences its reactivity towards electrophiles and radicals. nih.gov

Electrophilic Transformations: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult and occurs at the C-5 position, which is the least electron-deficient. wikipedia.orgslideshare.net The presence of two deactivating groups, the chloro group at C-4 and the difluoromethoxy group at C-6, further reduces the ring's electron density, making electrophilic attack even less favorable.

However, studies on similarly substituted pyrimidines show that such reactions are possible under specific conditions. For instance, investigations into the electrophilic nitrosation of 4,6-disubstituted pyrimidines have been conducted. csu.edu.auresearchgate.net The success and regioselectivity of these reactions are highly dependent on the electronic nature of the substituents at the C-4 and C-6 positions. While strongly activating groups are typically required, the interplay between the substituents can sometimes allow for reactions like nitrosation, halogenation, or sulfonation at the C-5 position. wikipedia.orgcsu.edu.au

Radical Transformations: The pyrimidine nucleus can undergo reactions with free radicals. nih.govwikipedia.org Radical-based C-H functionalization has emerged as a powerful tool for modifying heterocycles. nih.gov For instance, direct C-H difluoromethylation of various heterocycles has been achieved using radical-generating reagents under photoredox catalysis. nih.gov

In the context of this compound, the C-2 and C-5 positions are potential sites for radical attack. The precise regioselectivity would depend on the nature of the radical species and the reaction conditions. Studies on the addition of pyrimidine-type radicals to neighboring nucleosides in DNA demonstrate the susceptibility of the pyrimidine ring to radical addition reactions. nih.gov These transformations highlight the potential for introducing new substituents onto the pyrimidine scaffold of this compound via radical pathways, offering an alternative to traditional nucleophilic and electrophilic substitution methods. rsc.org

Derivatization and Analog Synthesis from 4 Chloro 6 Difluoromethoxy Pyrimidine

Strategies for Modifying the Chloro-Substituent

The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is susceptible to a variety of transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a diverse range of functional groups, including amino, alkoxy, thio, and various carbon-based substituents.

Amination Reactions

The displacement of the C4-chloro group by nitrogen nucleophiles is a widely employed strategy for the synthesis of 4-aminopyrimidine (B60600) derivatives. This transformation can be achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the direct displacement of the chloride by amines. reactome.org The reaction is typically carried out by heating the chloropyrimidine with a primary or secondary amine, often in the presence of a base to neutralize the HCl generated. A series of pyrimidine conjugates have been synthesized through the nucleophilic substitution of chlorine in various chloropyrimidines with an amino-functionalized benzoxazine (B1645224) derivative. nih.gov

Buchwald-Hartwig Amination: For less reactive amines or when milder reaction conditions are required, the Buchwald-Hartwig cross-coupling reaction is a powerful alternative. nih.govacs.org This palladium-catalyzed method allows for the formation of C-N bonds between aryl halides and a broad range of amines, including anilines, alkylamines, and amides. nih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. While specific examples utilizing 4-Chloro-6-(difluoromethoxy)pyrimidine are not prevalent in the reviewed literature, the general applicability of this reaction to chloropyrimidines is well-established. reactome.org

| Amine Type | Reaction Conditions | Product Type | Reference |

| Primary Amines | Base (e.g., K2CO3, Et3N), Solvent (e.g., nBuOH, DMF), Heat | 4-Alkyl/Arylaminopyrimidines | nih.govspringernature.com |

| Secondary Amines | Pd catalyst, Ligand, Base, Solvent (e.g., Dioxane, Toluene) | 4-Dialkyl/Arylalkylaminopyrimidines | reactome.orgnih.gov |

| Heteroarylamines | Pd(OAc)2/BINAP or Xantphos, Cs2CO3, Toluene, 100 °C | 4-(Heteroarylamino)pyrimidines | nih.gov |

Alkoxylation and Thiolation Reactions

The chloro substituent can be readily displaced by oxygen and sulfur nucleophiles to afford the corresponding ethers and thioethers. These reactions typically proceed via an SNAr mechanism.

Alkoxylation: The reaction of this compound with alkoxides (generated from alcohols and a base such as sodium hydride or potassium carbonate) or phenols leads to the formation of 4-alkoxy- or 4-aryloxy-6-(difluoromethoxy)pyrimidine derivatives. For instance, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts selectively with sodium ethoxide in ethanol (B145695) at room temperature to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. nih.gov

Thiolation: Similarly, treatment with thiols or their corresponding thiolates results in the formation of 4-thioether-6-(difluoromethoxy)pyrimidines. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion. The introduction of a thiomethyl group at the C-2 position of a pyrimidine ring has been shown to influence the biological activity of the resulting compounds. semanticscholar.org

| Nucleophile | Reagents | Product Type | Reference |

| Alcohol/Phenol | NaH, K2CO3, or other bases in a suitable solvent | 4-Alkoxy/Aryloxypyrimidines | nih.gov |

| Thiol | Base (e.g., NaH, K2CO3) in a suitable solvent | 4-Alkyl/Arylthiopyrimidines | semanticscholar.org |

Introduction of Carbon-Carbon Bonds via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds, enabling the introduction of a wide variety of carbon-based substituents at the C4-position.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a highly versatile method for the arylation, heteroarylation, and vinylation of chloropyrimidines. libretexts.orgmasterorganicchemistry.comnih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to proceed with high regioselectivity for the C4-position under microwave irradiation. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. rsc.orgrsc.org It is a robust method that tolerates a wide range of functional groups. While the toxicity of organotin reagents is a concern, this reaction remains a valuable tool in organic synthesis. rsc.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines. nih.gov The reaction is typically co-catalyzed by a copper(I) salt and is carried out in the presence of a base. nih.govnih.gov The regioselective Sonogashira coupling of dichloropyrones has been demonstrated to favor the 6-position, highlighting the potential for selectivity in related heterocyclic systems. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh3)4, Base (e.g., K3PO4) | 4-Aryl/Heteroarylpyrimidines | masterorganicchemistry.comnih.govnih.gov |

| Stille | Organostannane | Pd(0) catalyst | 4-Aryl/Vinyl/Alkylpyrimidines | rsc.orgrsc.org |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynylpyrimidines | nih.govrsc.org |

| Kumada | Grignard Reagent | Ni or Pd catalyst | 4-Aryl/Alkylpyrimidines | libretexts.org |

| Negishi | Organozinc Reagent | Pd catalyst | 4-Aryl/Alkylpyrimidines |

Functionalization at the Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is generally considered to be a stable moiety, contributing to the metabolic stability of molecules in which it is incorporated. Its direct functionalization is challenging due to the strength of the C-F and C-O bonds.

Exploration of Modified Difluoromethylated Derivatives

Direct modification of the difluoromethoxy group on the pyrimidine ring is not well-documented in the literature. The high stability of the difluoromethyl ether linkage makes it resistant to many common chemical transformations. However, some reactions known for related fluorinated groups could potentially be explored. For instance, the hydrolysis of trifluoromethyl groups on aromatic rings to carboxylic acids is known to occur under harsh acidic conditions. It is conceivable that under similarly forcing conditions, the difluoromethoxy group might undergo cleavage, although this has not been reported for the title compound.

The introduction of the difluoromethoxy group onto a phenolic precursor is a more common synthetic strategy. This is often achieved using a source of difluorocarbene, such as chlorodifluoromethane (B1668795) or bromodifluoroacetate derivatives.

Synthesis of Analogues Incorporating Related Fluorinated Ether Moieties

The synthesis of pyrimidine analogues bearing other fluorinated ether moieties can be achieved by employing appropriately substituted building blocks. For example, the synthesis of trifluoromethoxylated pyrimidines can be accomplished through methods that introduce the trifluoromethoxy group onto a precursor molecule, which is then used to construct the pyrimidine ring. Visible light photoredox catalysis has emerged as a mild method for the trifluoromethoxylation and difluoromethoxylation of arenes and heteroarenes, which could potentially be applied to pyrimidine precursors. The synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues often involves the construction of a fluorinated carbocyclic core, which is then elaborated to include the pyrimidine base.

Diversification of the Pyrimidine Ring System

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of more complex heterocyclic systems. The reactivity of the pyrimidine ring and its substituents, particularly the chlorine atom at the C-4 position, allows for extensive derivatization. This section explores strategies to modify the core pyrimidine structure, focusing on the introduction of new functional groups at the C-5 position and the construction of fused-ring systems.

The C-5 position of the pyrimidine ring is the most susceptible to electrophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms, which deactivate the C-2, C-4, and C-6 positions. sphinxsai.com However, an electrophilic aromatic substitution at the C-5 position of a pyrimidine is generally challenging and requires the presence of activating, electron-donating groups on the ring. researchgate.net In the case of this compound, both the chloro and difluoromethoxy groups are electron-withdrawing, further deactivating the ring system and making direct electrophilic substitution at C-5 difficult. csu.edu.au

Despite these challenges, several strategies are employed for the functionalization of the C-5 position of pyrimidines, primarily through halogenation, nitrosation, and metallation reactions.

Halogenation: Direct halogenation is a common method for introducing substituents at the C-5 position of activated pyrimidine rings, such as uracil (B121893) or cytosine derivatives. mostwiedzy.pl Reagents like N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are effectively used for bromination. nih.govresearchgate.net Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. mostwiedzy.pl For a deactivated substrate like this compound, these reactions would likely require harsh conditions and potentially the use of a Lewis acid catalyst to enhance the electrophilicity of the halogenating agent. nih.gov The resulting 5-halo-pyrimidine can then serve as a versatile intermediate for introducing other functionalities through cross-coupling reactions. nih.gov

Nitrosation: Direct nitrosation can introduce a nitroso group at the C-5 position, but this reaction is typically successful only when the pyrimidine ring is activated by at least two or three strong electron-donating groups, such as amino or hydroxyl moieties. researchgate.netresearchgate.net Given the electronic properties of this compound, this method is unlikely to be effective under standard conditions.

Metallation: A more viable strategy for functionalizing the C-5 position of deactivated pyrimidines involves a metallation-electrophile quench sequence. This approach reverses the electronic demands of the reaction. The pyrimidine ring can be deprotonated at the C-5 position using a strong base, such as lithium diisopropylamide (LDA), to form a 5-lithiopyrimidine intermediate. This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce various substituents. While this method is powerful, directed metallation of related fused pyrimidines has shown that regioselectivity can be an issue, with lithiation sometimes occurring at other positions depending on the directing groups present. nih.govnih.gov

| Reaction | Reagent(s) | Substrate Type | Conditions | Ref. |

| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | Uridine/Cytidine derivatives | Aprotic solvents (DMF, CH₃CN), ambient temp. | nih.govresearchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | Uridine derivatives | Ionic liquid or N,N-dimethylacetamide (DMA) | mostwiedzy.plelsevierpure.com |

| Iodination | N-Iodosuccinimide (NIS) | Uridine derivatives | Ionic liquid | elsevierpure.com |

| Nitrosation | NaNO₂ / H⁺ | Pyrimidines with 2-3 electron-donating groups | Acidic conditions | researchgate.net |

| Lithiation | Lithium Diisopropylamide (LDA) | Protected Pyrrolopyrimidine | Cryogenic temperatures (-78 °C) | nih.gov |

Annulation, or ring-fusion, reactions are a powerful strategy for building molecular complexity by constructing additional rings onto an existing scaffold. Starting from this compound, fused systems such as thienopyrimidines, furopyrimidines, or pteridines can be synthesized. These ring systems are prevalent in biologically active molecules. yu.edu.jo The synthesis of fused pyrimidines often requires a pyrimidine precursor bearing two adjacent functional groups that can participate in a cyclization reaction.

A common approach involves initial modification of the this compound to install the necessary reactive handles. The C-4 chloro group is an ideal site for introducing a nucleophile that contains a second functional group. This bifunctional reagent can then undergo a subsequent intramolecular cyclization onto the C-5 position of the pyrimidine ring.

For instance, a nucleophilic aromatic substitution (SNAr) reaction at C-4 with an amino-acid ester could yield a pyrimidylaminoacetic acid ester. Subsequent reduction of a nitro group at C-5 (if present) to an amine would generate an intermediate poised for intramolecular cyclization to form a dihydropteridine derivative. google.com Another strategy involves the reaction with α-amino ketones or related synthons, which can lead to the formation of fused pyrazinopyrimidine or related systems.

The development of one-pot multistep cascade reactions has also provided efficient routes to fused systems like thieno[2,3-d]pyrimidines, although these methods often start from more specifically substituted pyrimidines. nih.gov Adapting these strategies would first require the conversion of this compound into a substrate suitable for the cascade reaction, for example, by introducing amino and cyano groups at adjacent positions.

| Fused System | General Precursor | Synthetic Strategy | Potential Application | Ref. |

| Thieno[2,3-d]pyrimidine | 5-Cyano-4-aminopyrimidine | Cyclization with α-haloketones or related reagents | Kinase Inhibitors, Antimicrobial | nih.gov |

| Pteridine | 4,5-Diaminopyrimidine | Condensation with α-dicarbonyl compounds | Dihydrofolate Reductase Inhibitors | google.com |

| Thiazolo[5,4-d]pyrimidine | 5-Amino-4-mercaptopyrimidine | Reaction with carboxylic acid derivatives | Antitumor, Antiviral | google.com |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-4-chloropyrimidine with hydrazine | Nucleophilic substitution and cyclization | Kinase Inhibitors (EGFR) | clausiuspress.com |

| Pyrido[2,3-d]pyrimidine | 4-Aminopyrimidine | Condensation with 1,3-dicarbonyl compounds | Bioactive Scaffolds | nih.gov |

Incorporation into Larger Molecular Architectures as a Key Building Block

This compound is a valuable building block for constructing larger, more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. google.comrsc.org Its utility stems from the reactive C-4 chloro substituent, which serves as a versatile handle for introducing a wide array of molecular fragments via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The difluoromethoxy group (-OCF₂H) simultaneously imparts desirable physicochemical properties to the final molecule, such as increased metabolic stability, enhanced lipophilicity, and improved membrane permeability, which can positively influence pharmacokinetic and pharmacodynamic profiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C-4 chlorine atom by various nucleophiles. This reaction is one of the most common and straightforward methods for incorporating the pyrimidine scaffold.

N-Nucleophiles: Reaction with primary or secondary amines (aliphatic or aromatic) provides access to 4-aminopyrimidine derivatives. This is a key step in the synthesis of numerous kinase inhibitors, where the aminopyrimidine core often acts as a "hinge-binder" by forming crucial hydrogen bonds with the target protein. nih.govnih.gov

O-Nucleophiles: Alkoxides or phenoxides can displace the chlorine to form 4-alkoxy or 4-aryloxy pyrimidines.

S-Nucleophiles: Thiolates react readily to yield 4-thioether-substituted pyrimidines.

The reactivity of dichloropyrimidines shows that substitution of the first chlorine atom with an electron-donating alkylamino group can deactivate the second chlorine atom, often allowing for selective monosubstitution. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions provide powerful methods for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the diversity of accessible structures.

Suzuki-Miyaura Coupling: Reaction with aryl- or heteroarylboronic acids or esters allows for the introduction of various aromatic systems at the C-4 position, leading to the synthesis of 4-arylpyrimidines. lookchem.com This is a foundational method for building many bioactive molecules. nih.gov

Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, often under milder conditions and with a broader substrate scope.

Sonogashira Coupling: This reaction with terminal alkynes introduces alkynyl substituents, which can serve as handles for further chemistry (e.g., click reactions) or as integral parts of a final pharmacophore.

The combination of these synthetic strategies allows for the systematic and modular construction of large libraries of compounds for drug discovery and agrochemical development, with the this compound core providing a stable and tunable platform.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type | Application Example | Ref. |

| SNAr (Amination) | Primary/Secondary Amine | Base (e.g., TEA, DIPEA) | 4-Aminopyrimidine | Kinase Inhibitors | nih.govnih.gov |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | 4-Arylpyrimidine | Agrochemicals, Kinase Inhibitors | lookchem.comfrontiersin.org |

| Kumada Coupling | Grignard Reagent (ArMgBr) | Ni(dppp)Cl₂ | 4-Arylpyrimidine | Materials Science | lookchem.com |

| SNAr (Alkoxylation) | Alcohol / NaH | NaH or other strong base | 4-Alkoxypyrimidine | General Synthetic Intermediates | thieme-connect.de |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

No experimental ¹H or ¹³C NMR data for 4-Chloro-6-(difluoromethoxy)pyrimidine were found. This analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, could not be retrieved.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

Experimental IR and UV-Vis spectra for this compound are not available in the searched literature. IR spectroscopy would be used to identify characteristic functional groups, while UV-Vis spectroscopy would provide information about the electronic transitions within the molecule.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystal structure for this compound. This technique would be the definitive method for determining its precise three-dimensional atomic arrangement in the solid state.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 4-Chloro-6-(difluoromethoxy)pyrimidine. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, orbital energies, and molecular geometry, which are crucial for forecasting chemical behavior. jchemrev.com

Density Functional Theory (DFT) has become a standard method for investigating the reactivity of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. modern-journals.comdntb.gov.uamdpi.com For this compound, DFT calculations are used to determine a range of global and local reactivity descriptors that predict its chemical behavior. researchgate.netnih.gov

Key reactivity insights from DFT include:

Frontier Molecular Orbital (FMO) Analysis : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The LUMO is of particular importance for chloropyrimidines, as its distribution highlights the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.com In molecules like this compound, the LUMO is expected to have a significant coefficient on the C4 carbon, marking it as the primary site for nucleophilic aromatic substitution (SNAr). wuxiapptec.comresearchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, positive potential would be localized on the C4 carbon, confirming its electrophilicity and susceptibility to nucleophiles. nih.gov

Global Reactivity Descriptors : Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) provide a quantitative measure of the molecule's stability and reactivity. researchgate.netresearchgate.net These descriptors help in comparing its reactivity to other related compounds.

DFT studies are especially valuable for predicting the regioselectivity of SNAr reactions. While C4 is the anticipated reactive site, the presence of substituents can sometimes alter this preference. DFT calculations can accurately model these electronic effects to predict the most likely substitution product. wuxiapptec.com

| DFT-Calculated Parameter | Significance for this compound | Predicted Outcome |

|---|---|---|

| LUMO Energy & Distribution | Indicates the most electrophilic center for nucleophilic attack. chemrxiv.org | High coefficient on C4, indicating it is the primary site for SNAr. |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. dntb.gov.ua | Strong positive potential at C4, confirming its electrophilic nature. |

| Electrophilicity Index (ω) | Quantifies the ability of the molecule to accept electrons. nih.gov | A relatively high value, characteristic of an activated aromatic system. |

| Fukui Functions | Identifies the reactivity of specific atomic sites within the molecule. | The f+ function would be largest at C4, predicting it as the site for nucleophilic attack. |

Ab initio calculations, which are based on first principles without empirical data, offer a higher level of theory for determining precise energetic and electronic properties. acs.orgamanote.com While computationally more intensive, these methods are used to obtain benchmark data for properties of pyrimidine derivatives. acs.org

For this compound, ab initio methods can provide:

Accurate Molecular Geometries : Precise bond lengths, bond angles, and dihedral angles for the ground state of the molecule.

Energetic Properties : Calculation of vertical ionization potentials and electron affinities, which are fundamental electronic properties of the molecule. acs.org

Vibrational Frequencies : Prediction of infrared and Raman spectra, which can be compared with experimental data to confirm the molecular structure.

These high-accuracy calculations are crucial for validating the results from more computationally efficient methods like DFT and for building a robust understanding of the molecule's fundamental quantum mechanical properties. nih.gov

| Property | Description | Relevance to this compound |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Provides a baseline for calculating thermodynamic properties like heat of formation. |

| Ionization Potential | The energy required to remove an electron from the molecule. | Indicates the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an oxidizing agent. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the entire energy landscape of a chemical reaction, providing a detailed, step-by-step view of the transformation from reactants to products. researchgate.net This is particularly useful for understanding the mechanism of key reactions involving this compound, such as SNAr.

The central feature of a reaction pathway is the transition state (TS), which represents the highest energy point along the reaction coordinate. Identifying the structure and energy of the TS is crucial for understanding reaction mechanisms and rates. For SNAr reactions on chloropyrimidines, computational models can locate the transition states for nucleophilic attack at different positions. wuxiapptec.com

Recent studies on related heterocyclic systems have shown that many SNAr reactions, traditionally thought to proceed through a two-step mechanism involving a stable Meisenheimer complex, may in fact occur via a concerted mechanism with a single transition state. nih.govnih.gov Computational analysis can distinguish between these pathways. A key validation for a calculated TS is a vibrational frequency analysis, which must show one and only one imaginary frequency corresponding to the motion along the reaction coordinate. wuxiapptec.comwuxiapptec.com

By calculating the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. wuxiapptec.com This profile provides critical thermodynamic and kinetic data.

Kinetics : The energy difference between the reactants and the transition state defines the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. rsc.org

For this compound, this analysis can predict the feasibility and rate of its reaction with various nucleophiles. nih.gov Comparing the activation energies for competing reaction pathways allows for the prediction of the major product, which is essential for synthetic planning. wuxiapptec.comchemrxiv.org

| Parameter | Definition | Significance for SNAr Reaction |

|---|---|---|

| Activation Energy (Ea) | Energy barrier that must be overcome for the reaction to occur. | Determines the reaction rate; a lower Ea means a faster reaction. rsc.org |

| Enthalpy of Reaction (ΔH) | The net energy change of the reaction (heat absorbed or released). | Indicates if the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change including entropy, determining spontaneity. | A negative ΔG indicates a spontaneous, product-favored reaction. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov MD simulations provide insights into the conformational flexibility of this compound and its interactions with its environment. nih.govresearchgate.net

Conformational Analysis : The difluoromethoxy group attached to the pyrimidine ring is not static. MD simulations can explore the rotational freedom around the C-O bond, identifying the most stable conformers and the energy barriers between them. This is important as the molecule's conformation can influence its reactivity and biological activity. aip.org

Intermolecular Interactions : MD simulations can model how multiple molecules of this compound interact with each other in a condensed phase (e.g., in a crystal or in solution). researchgate.netresearchgate.net These simulations reveal details about non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and van der Waals forces, which govern the compound's physical properties such as melting point and solubility. nih.govrjeid.com The simulations typically employ force fields like AMBER, CHARMM, or GROMOS to define the potential energy of the system. sfb749.de

| Type of Analysis | Objective | Information Gained |

|---|---|---|

| Conformational Sampling | To explore the different spatial arrangements of the difluoromethoxy group. | Identification of low-energy conformers, rotational energy barriers, and overall molecular flexibility. aip.org |

| Solvation Analysis | To model the interaction of the molecule with solvent molecules (e.g., water). | Prediction of solubility, hydration free energy, and the structure of the solvent shell around the molecule. |

| Crystal Packing Simulation | To predict how molecules arrange themselves in a solid-state crystal lattice. | Insights into crystal structure, lattice energy, and potential polymorphism. |

| Ligand-Receptor Dynamics | To simulate the interaction of the molecule with a biological target like a protein. rsc.org | Binding stability, key intermolecular contacts (hydrogen bonds, hydrophobic interactions), and conformational changes upon binding. nih.gov |

Cheminformatics and Data-Driven Approaches in Fluorine Chemistry Research

Computational techniques have become essential in the drug development pipeline, helping to reduce the volume of synthetic work and biological evaluations required. mdpi.com For fluorinated pyrimidines, these approaches can include the analysis of large chemical databases to identify structural motifs associated with desired properties and the use of machine learning algorithms to build predictive models.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR) are computational models that aim to establish a statistically significant correlation between the structural or physicochemical properties of a set of molecules and their chemical reactivity or selectivity. nih.gov These models are a powerful tool for understanding reaction mechanisms and for predicting the behavior of new compounds without the need for extensive laboratory experiments. nih.govnih.gov

The fundamental principle of a QSRR study involves calculating a series of numerical values, known as molecular descriptors, that characterize the chemical structure of each molecule in a dataset. These descriptors can encode information about a molecule's topology, geometry, and electronic properties. The descriptors are then used as independent variables in a regression analysis against an experimental measure of reactivity or selectivity.

Illustrative Molecular Descriptors for QSRR Models

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Bond Count | Basic molecular composition and size. |

| Topological | Wiener Index, Balaban Index | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Electron distribution and frontier molecular orbitals. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and polarity. |

This table is for illustrative purposes to show the types of descriptors used in QSRR studies.

While no specific QSRR models have been published for this compound, the methodology is widely applied to related chemical classes. For instance, QSRR models have been successfully developed to predict the chromatographic retention behavior of various families of chemical compounds, which is a property dependent on molecular structure and reactivity with the stationary phase. nih.govresearchgate.net Such models help elucidate how different analytes behave based on their structural features and can predict the retention of new compounds, thereby optimizing analytical methods. nih.gov The performance of QSRR models is typically evaluated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques to ensure their robustness and predictive power. mdpi.com

Predictive modeling in computational chemistry extends to forecasting the feasibility of synthetic routes and discovering novel chemical transformations. For a target molecule like this compound, these models can be used to assess its synthetic accessibility by analyzing potential reaction pathways and predicting their outcomes.

Synthetic Accessibility: Algorithms can analyze the structure of a target molecule and break it down into simpler, commercially available precursors through a process known as retrosynthesis. By querying databases of known chemical reactions, these programs can suggest potential synthetic routes and even score them based on factors like reaction yield, cost of starting materials, and number of steps. This rational design approach is crucial for intermediates in the synthesis of more complex pharmaceutical compounds. nih.gov For example, the synthesis of various substituted 4-chloro-pyrimidines often involves key steps like cyclization and chlorination, which are well-documented reactions that can be incorporated into predictive models. nih.gov

Novel Transformations: Data-driven approaches can also aid in the discovery of new reactions. By analyzing vast amounts of reaction data from the chemical literature, machine learning models can identify patterns and predict the outcomes of previously untested combinations of reactants, reagents, and catalysts. This can accelerate the discovery of novel methods for introducing fluorinated moieties or for functionalizing the pyrimidine ring, potentially leading to more efficient and innovative syntheses of compounds like this compound.

Illustrative Data for a Predictive Synthesis Model

| Parameter | Example Value/Category | Role in Model |

|---|---|---|

| Reactant Substrates | 4,6-dichloropyrimidine | Starting material with specific functional groups. |

| Reagents | Sodium difluoromethoxide | Source of the key functional group to be added. |

| Solvent | Dimethylformamide (DMF) | Reaction medium, affects solubility and reactivity. |

| Temperature | 80 °C | Influences reaction rate and selectivity. |

| Reaction Type | Nucleophilic Aromatic Substitution | Mechanistic class of the transformation. |

| Predicted Yield | 75% | Quantitative prediction of reaction success. |

This table is a hypothetical representation of data points that could be used to train a machine learning model for predicting reaction outcomes.

By leveraging these predictive tools, chemists can prioritize more promising synthetic routes, reduce the amount of trial-and-error experimentation, and potentially uncover new, more efficient methods for preparing complex fluorinated pyrimidines.

Q & A

Q. What are the key synthetic routes for 4-Chloro-6-(difluoromethoxy)pyrimidine?

A common method involves nucleophilic substitution at the pyrimidine ring. For example:

- Chlorination : Reacting hydroxyl or thione precursors with phosphorus oxychloride (POCl₃) under reflux conditions (e.g., 100°C for 1 hour) to introduce the chlorine atom .

- Difluoromethoxy Introduction : Substitution at the 6-position using difluoromethoxide sources (e.g., AgF₂ or NaH/ClCF₂O− reagents) under inert atmospheres.

- Purification : Post-reaction, solvents like DCM or toluene are used for repeated washings to remove excess reagents, followed by vacuum drying .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., POCl₃ reactions) .

- Waste Management : Segregate halogenated organic waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

- Spill Response : Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite or activated carbon .

Q. Which analytical methods confirm the structural identity and purity of this compound?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and substituent positions, with R-factors <0.06 for high confidence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution kinetics.

- Catalysis : Additives like DMAP or NaI accelerate POCl₃-mediated chlorination .

- Temperature Control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions (e.g., ring decomposition) .

- Yield Data : Pilot studies show 68–83% yields for analogous chloro-pyrimidines under optimized protocols .

Q. How can structural modifications enhance biological activity (e.g., kinase inhibition)?

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

- Cross-Validation : Combine NMR, HRMS, and X-ray data to confirm assignments. For example, crystallography can resolve ambiguous NOE correlations .

- Dynamic Effects : Account for temperature-dependent conformational changes (e.g., rotamers in difluoromethoxy groups) using variable-temperature NMR .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.